![molecular formula C9H11NOS B11910620 4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11910620.png)
4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde is an organic compound belonging to the thienopyridine family This compound is characterized by a fused bicyclic structure consisting of a thiophene ring and a pyridine ring, with a methyl group at the 4-position and an aldehyde group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors to form the thienopyridine core. For instance, a precursor like 2-aminothiophene can undergo cyclization with an appropriate aldehyde under acidic conditions to form the thienopyridine ring system. The introduction of the methyl group at the 4-position can be achieved through alkylation reactions using methyl iodide in the presence of a base such as potassium carbonate. The final step involves the formylation of the 5-position, which can be accomplished using Vilsmeier-Haack reaction conditions, employing DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are also tailored to ensure cost-effectiveness and scalability.
化学反应分析
Types of Reactions
4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group at the 4-position can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: 4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5-carboxylic acid.
Reduction: 4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5-methanol.
Substitution: 4-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde.
科学研究应用
4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thienopyridine derivatives.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a building block in organic synthesis.
作用机制
The mechanism by which 4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The thienopyridine core can also engage in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.
相似化合物的比较
4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde can be compared with other thienopyridine derivatives, such as:
4-Methylthieno[3,2-c]pyridine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
6,7-Dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde: Lacks the methyl group at the 4-position.
4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5-methanol: The aldehyde group is reduced to a primary alcohol.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.
属性
IUPAC Name |
4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-7-8-3-5-12-9(8)2-4-10(7)6-11/h3,5-7H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKMUWXUZFZXAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1C=O)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
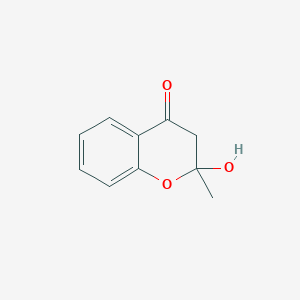

![3-(Chloromethyl)imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11910551.png)
![5-Methyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11910555.png)
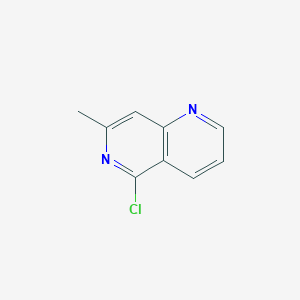
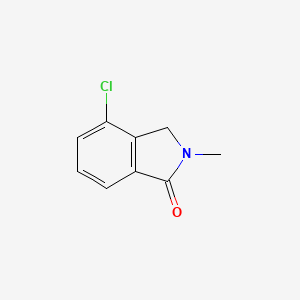
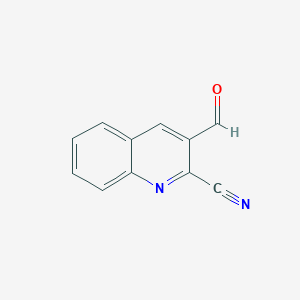
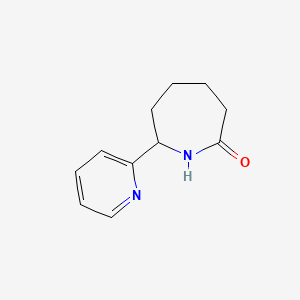


![[2-(3-Methoxyphenyl)ethyl]boronic acid](/img/structure/B11910607.png)
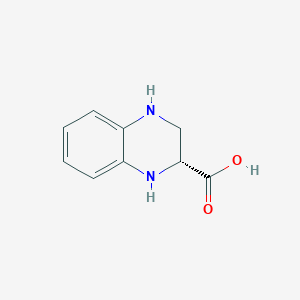
![(6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11910623.png)

